Cas no 1015897-89-8 (1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide)

1-(4-ブロモベンゼンスルホニル)-N,N-ジエチル-3,5-ジメチル-1H-ピラゾール-4-スルホンアミドは、高度に特異的なスルホンアミド系化合物であり、有機合成や医薬品中間体としての応用が期待されています。その分子構造は、ブロモベンゼンスルホニル基とジエチルアミノ基を有し、安定性と反応性のバランスに優れています。特に、ピラゾール環の3,5位にメチル基を有することで立体障害が調整され、選択的な反応が可能です。この化合物は、スルホンアミド結合を介した分子設計において、高い汎用性を示し、創薬研究や材料科学分野での利用が注目されています。

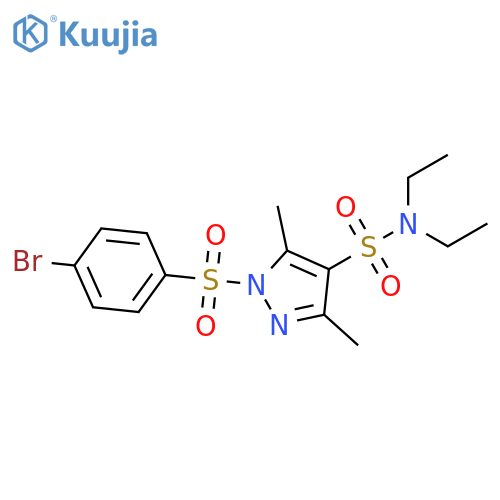

1015897-89-8 structure

商品名:1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

- 1H-Pyrazole-4-sulfonamide, 1-[(4-bromophenyl)sulfonyl]-N,N-diethyl-3,5-dimethyl-

- SR-01000910388

- SR-01000910388-1

- 1-(4-bromophenyl)sulfonyl-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide

- AKOS002051708

- F2066-0052

- 1-((4-bromophenyl)sulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

- CCG-191683

- 1015897-89-8

-

- インチ: 1S/C15H20BrN3O4S2/c1-5-18(6-2)25(22,23)15-11(3)17-19(12(15)4)24(20,21)14-9-7-13(16)8-10-14/h7-10H,5-6H2,1-4H3

- InChIKey: SXMSNGYWMGLSEH-UHFFFAOYSA-N

- ほほえんだ: N1(S(C2=CC=C(Br)C=C2)(=O)=O)C(C)=C(S(N(CC)CC)(=O)=O)C(C)=N1

計算された属性

- せいみつぶんしりょう: 449.00786g/mol

- どういたいしつりょう: 449.00786g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 647

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 106Ų

じっけんとくせい

- 密度みつど: 1.53±0.1 g/cm3(Predicted)

- ふってん: 586.4±60.0 °C(Predicted)

- 酸性度係数(pKa): -6.21±0.70(Predicted)

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2066-0052-20mg |

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide |

1015897-89-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2066-0052-2μmol |

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide |

1015897-89-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2066-0052-3mg |

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide |

1015897-89-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2066-0052-40mg |

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide |

1015897-89-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2066-0052-25mg |

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide |

1015897-89-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2066-0052-1mg |

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide |

1015897-89-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2066-0052-15mg |

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide |

1015897-89-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2066-0052-10μmol |

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide |

1015897-89-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2066-0052-5mg |

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide |

1015897-89-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2066-0052-2mg |

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide |

1015897-89-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide 関連文献

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

1015897-89-8 (1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬